molecular formula C12H13N3O B2549167 5-(3-Ethoxyphenyl)pyrimidin-2-amine CAS No. 1111102-55-6

5-(3-Ethoxyphenyl)pyrimidin-2-amine

Cat. No. B2549167
CAS RN: 1111102-55-6
M. Wt: 215.256
InChI Key: SECSWWZKGTXUON-UHFFFAOYSA-N
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Description

The compound "5-(3-Ethoxyphenyl)pyrimidin-2-amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of dihydropyrimidinones involves the reaction of aminopyrazole carboxylate with triethyl orthoformate and amines, as described in the preparation of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4-amines involves a multi-step process including Knoevenagel condensation and the Gewald reaction . Although these methods do not directly describe the synthesis of "this compound," they provide insight into the complexity and versatility of pyrimidine chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal structures of substituted dihydropyrimidinones have been determined, revealing conformational peculiarities and allowing comparison with other biologically active compounds . The molecular conformation of pyrimidine derivatives is often stabilized by intramolecular hydrogen bonds, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into amino derivatives or chloro derivatives through reactions with amines or treatment with thionyl chloride, respectively . These transformations highlight the reactivity of the pyrimidine ring and its substituents, which can be exploited to synthesize new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's electron density distribution, reactivity, and interaction with biological targets. Theoretical studies using density functional theory (DFT) can provide insights into the electronic structure properties of these compounds, as well as their thermodynamic properties at different temperatures . Such studies are essential for understanding the biological activity and potential applications of pyrimidine derivatives.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Pyrimidine derivatives, including structures related to "5-(3-Ethoxyphenyl)pyrimidin-2-amine," have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds in this category have shown significant biological activities, indicating their potential as therapeutic agents (Sondhi et al., 2009).
  • Research into the chemical reactivity and synthesis of new dihydropyrimidine derivatives highlights the versatility of pyrimidine compounds in generating bioactive molecules. This work underpins the role of such derivatives in pharmaceutical development (Namazi et al., 2001).

Crystal Structure and Anticancer Activity

  • The crystal structure and biological activity of a pyrimidin-amine derivative were studied, showing moderate anticancer activity. These findings suggest a potential avenue for the development of new anticancer drugs (Lu Jiu-fu et al., 2015).

Heterocyclization and Molecular Properties

  • Investigations into the heterocyclization of compounds containing the ethoxyphenyl group have revealed significant insights into the regioselectivity of β-amination, demonstrating the influence of substituents and reaction conditions on product formation. This research contributes to the understanding of molecular diversity in chemical synthesis (Ovchinnikova et al., 2014).

Synthesis of Derivatives and Their Applications

  • The synthesis of pyrimidin-4(3H)-one derivatives through innovative methodologies highlights the ongoing exploration of pyrimidine chemistry for developing compounds with potential pharmacological applications. Such studies are pivotal for advancing drug discovery and development (Jianchao Liu et al., 2006).

Development of Selective Antagonists

  • Research on pyrazolo[4,3-d]pyrimidine derivatives as selective antagonists for specific receptors demonstrates the importance of structural refinement in achieving improved receptor-ligand recognition. These findings have implications for the design of selective therapeutic agents (Squarcialupi et al., 2016).

Future Directions

The future directions for the study of “5-(3-Ethoxyphenyl)pyrimidin-2-amine” could include further investigation into its synthesis, mechanism of action, and potential applications. For instance, given the reported antitrypanosomal and antiplasmodial activities of some 2-aminopyrimidines , “this compound” could be studied for potential therapeutic applications.

properties

IUPAC Name

5-(3-ethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECSWWZKGTXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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